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Compound of Interest

Compound Name: Fluoromethyl p-toluene sulfide

Cat. No.: B8300210

Get Quote

Executive Summary

¢ Compound Name: Fluoromethyl p-tolyl sulfide[1]

¢ CAS Number: 65325-64-6
e Molecular Formula:
» Molecular Weight: 156.22 g/mol

* Primary Application: Electrophilic fluoromethylation reagent precursor; intermediate for
monofluoromethylated sulfones.

o Key Instability: Susceptible to hydrolysis; polymerizes upon prolonged storage at ambient
temperature.

Synthesis Strategies

Two primary routes are established for the synthesis of
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-fluoro sulfides. The Fluoro-Pummerer Rearrangement is the preferred method for laboratory-
scale synthesis due to its directness from stable sulfoxides. The Halogen Exchange (Halex)
method is an alternative when starting from chloromethyl sulfides.

Route A: Fluoro-Pummerer Rearrangement (Primary
Protocol)

This method utilizes the reaction of methyl p-tolyl sulfoxide with Diethylaminosulfur trifluoride
(DAST) catalyzed by Lewis acids (e.g.,

or

)

Mechanism: The reaction proceeds via the activation of the sulfoxide oxygen by DAST,
followed by an E1cB-like elimination to form a Pummerer intermediate (thionium ion), which is
then trapped by the fluoride ion.

+DAST -HF +F-
Methyl p-tolyl Sulfoxide (Activation) > Activated Sulfoxonium (Elimination) > Alpha-Thionium (Nucleophilic Attack) N Fluoromethyl p-tolyl Sulfide
(Starting Material) Intermediate Cation (Product)

Click to download full resolution via product page

Figure 1: Mechanistic pathway of the Fluoro-Pummerer rearrangement.

Experimental Protocol

Reagents:

Methyl p-tolyl sulfoxide (1.0 equiv)

DAST (Diethylaminosulfur trifluoride) (1.3 equiv)

(Antimony trichloride) (0.05 equiv)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
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e Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen
inlet, and a rubber septum.

» Solvation: Dissolve Methyl p-tolyl sulfoxide (e.g., 10 mmol) in anhydrous DCM (30 mL) under
a nitrogen atmosphere.

o Catalyst Addition: Add

(0.5 mmol) rapidly to avoid moisture absorption.

e Fluorination: Cool the solution to 0°C. Add DAST (13 mmol) dropwise via syringe. Caution:
DAST reacts violently with water.

o Reaction: Allow the mixture to warm to room temperature and stir for 3—12 hours. Monitor via
TLC (silica gel; EtOAc/Hexane). The sulfoxide spot will disappear, and a less polar sulfide
spot will appear.

e Quenching: Pour the reaction mixture slowly into saturated aqueous

at 0°C. Caution: Vigorous
evolution.

o Extraction: Extract with DCM (

). Wash combined organics with brine, dry over
, and concentrate under reduced pressure.

« Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) or Kugelrohr
distillation.

Route B: Halogen Exchange (Halex)

Reagents: Chloromethyl p-tolyl sulfide, AgF (Silver fluoride) or CsF/18-crown-6. Conditions:
Acetonitrile, reflux, 4—6 hours. Note: This route requires the pre-synthesis of the chloromethyl
sulfide (carcinogenic potential) and expensive silver salts, making it less attractive for large-
scale prep.
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Characterization Data

The following spectral data is characteristic for Fluoromethyl p-tolyl sulfide. Note that the

moiety presents distinct coupling patterns.

NMR Spectroscopy

Chemical Shift Coupling
Nucleus ( Multiplicity SRR Assignment
» PPM) , Hz)
5.68 -5.75 Doublet (d)
7.35-7.42 Doublet (d) Ar-H (Ortho to S)
7.12-7.18 Doublet (d) Ar-H (Meta to S)
2.34 Singlet (s)
~92.0 — 96.0 Doublet (d)
-180 to -185 Triplet (t)

Physical Properties

o Physical State: Colorless to pale yellow liquid.
» Boiling Point: Approx. 95-105°C at 2 mmHg (estimated based on phenyl analog).
 Stability: Unstable on silica gel for prolonged periods. Best stored at -20°C under argon.

Applications & Reaction Workflow

Fluoromethyl p-tolyl sulfide is rarely the end product; it is a "transfer reagent.”

Application 1: Electrophilic Fluoromethylation

The sulfide is alkylated (e.g., with methyl triflate) to form the Fluoromethyl p-tolyl sulfonium salt,

which acts as a source of "

" for nucleophiles.
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Application 2: Synthesis of Fluoromethyl Sulfones

Oxidation of the sulfide yields Fluoromethyl p-tolyl sulfone, a key reagent for the synthesis of

fluoroalkenes via Julia-Kocienski olefination.

Fluoromethyl p-tolyl Sulfide

+ MeOTf + Oxone or mCPBA
Sulfonium Salt Fluoromethyl Sulfone
(Electrophilic Reagent) (Julia Reagent)
+ Nucleophile + Aldehyde/Base

Fluoromethylated

4 Fluoroalkenes
Nucleophiles

Click to download full resolution via product page

Figure 2: Downstream applications of Fluoromethyl p-tolyl sulfide.

Safety & Handling

o DAST Hazards: DAST releases HF upon contact with moisture and can explode if heated
above 50°C undiluted. Always use in a fume hood with blast shielding.

o Storage: The title compound is prone to hydrolysis, releasing HF and formaldehyde. Store in
a freezer (-20°C) over activated molecular sieves.

» Toxicity: Like many organosulfur compounds, it has a disagreeable odor and potential
toxicity. Handle with double gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine,1172534-83-6->Allfluoro pharmaceutical
co .ltd [allfluoro.com]

e To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
Fluoromethyl p-Tolyl Sulfide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8300210/docs#technical-guide-synthesis-and-
characterization-of-fluoromethyl-p-tolyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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